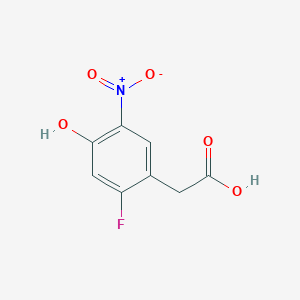
2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of chlorinated ethanones It features a pyrrole ring substituted with a nitro group and a methyl group, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Amino-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone.
Oxidation: 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)acetic acid.
Scientific Research Applications
2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the effects of nitro-substituted pyrroles on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in nucleophilic substitution reactions with biomolecules, potentially altering their function.
Comparison with Similar Compounds
2-Chloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone: Similar structure but with the nitro group at a different position.
2,2,2-Trichloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone: Contains additional chlorine atoms, which may affect its reactivity and applications.
Uniqueness: 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both a nitro group and a chlorine atom provides multiple sites for chemical modification, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-chloro-1-(1-methyl-5-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O3/c1-9-5(6(11)4-8)2-3-7(9)10(12)13/h2-3H,4H2,1H3 |
InChI Key |
XDZGVPOPBIGUOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


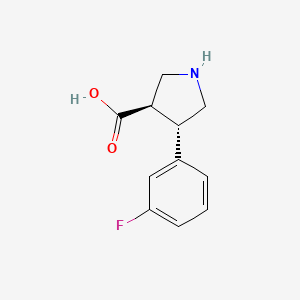
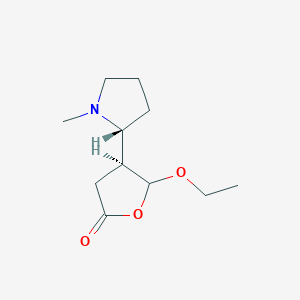

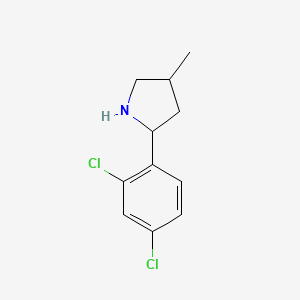
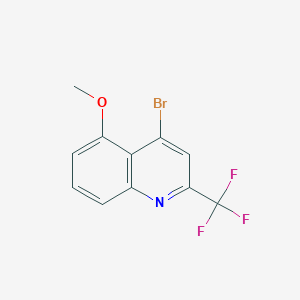
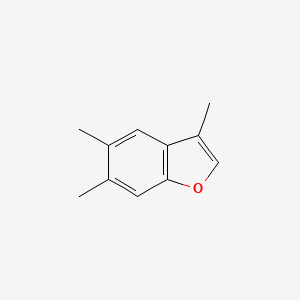
![6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15206831.png)
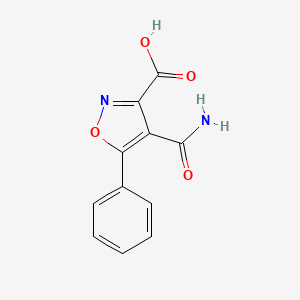
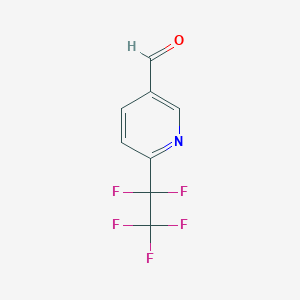
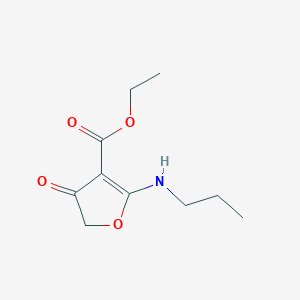
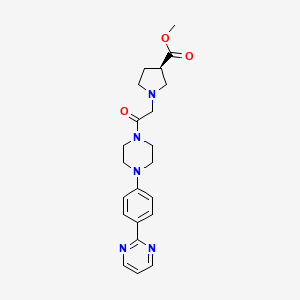
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)

